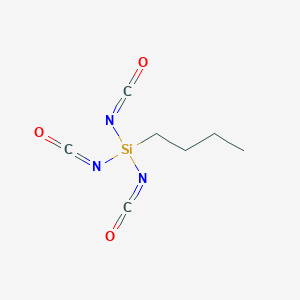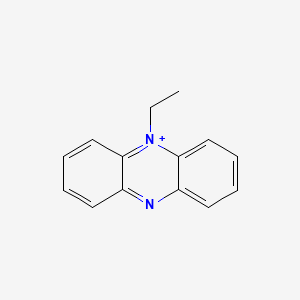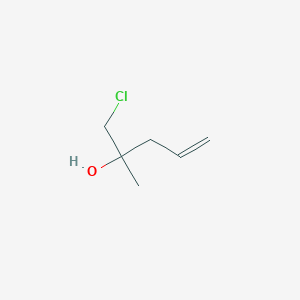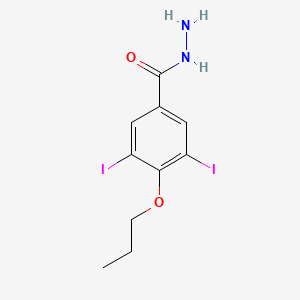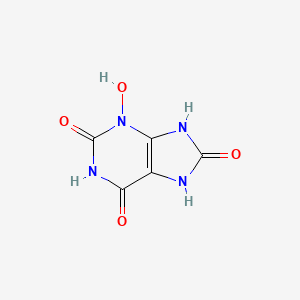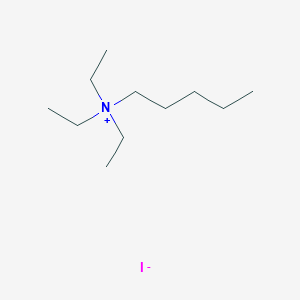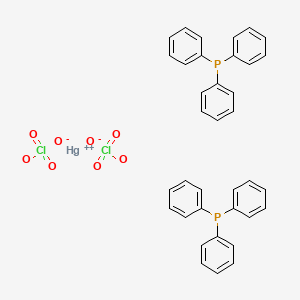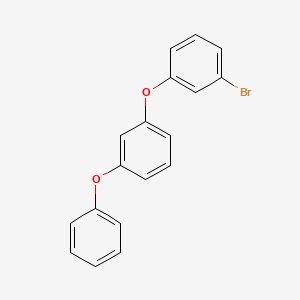
Benzene, 1-(3-bromophenoxy)-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(3-bromophenoxy)-3-phenoxy-: is an organic compound that features a benzene ring substituted with both 3-bromophenoxy and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(3-bromophenoxy)-3-phenoxy- typically involves the reaction of bromophenol with phenol derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 1-bromo-3-(3-bromophenoxy)benzene is reacted with phenol in the presence of a base and a palladium catalyst . This reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-(3-bromophenoxy)-3-phenoxy- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, 1-(3-bromophenoxy)-3-phenoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Research into the medicinal applications of this compound includes its potential use as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, Benzene, 1-(3-bromophenoxy)-3-phenoxy- is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism by which Benzene, 1-(3-bromophenoxy)-3-phenoxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
1-Bromo-3-(4-nitrophenoxy)benzene: This compound features a nitrophenoxy group instead of a phenoxy group, leading to different reactivity and applications.
1-Bromo-2-(3-bromophenoxy)benzene:
Uniqueness: Benzene, 1-(3-bromophenoxy)-3-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and phenoxy groups allows for versatile reactivity and a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
23840-43-9 |
|---|---|
Formule moléculaire |
C18H13BrO2 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
1-bromo-3-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C18H13BrO2/c19-14-6-4-9-16(12-14)21-18-11-5-10-17(13-18)20-15-7-2-1-3-8-15/h1-13H |
Clé InChI |
MQEMLKFTHRALDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


